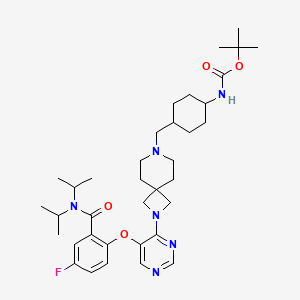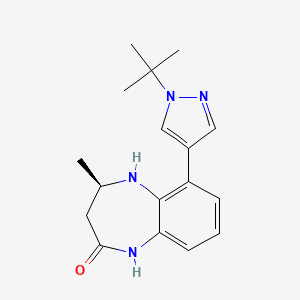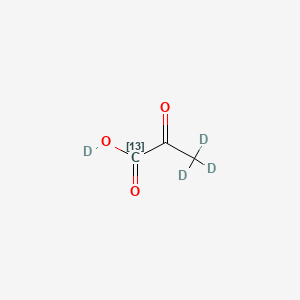
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is a deuterated analog of pyruvate, where the hydrogen atoms are replaced with deuterium. This compound is of interest due to its isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate typically involves the deuteration of pyruvate. One common method is the hydrogen-deuterium exchange reaction. This process can be catalyzed by deuterium oxide (D₂O) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions using continuous flow reactors. These reactors allow for the efficient and consistent production of deuterated compounds by maintaining optimal reaction conditions and ensuring a high degree of deuterium incorporation.
化学反应分析
Types of Reactions
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetic acid.
Reduction: It can be reduced to form deuterated lactate.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.
Major Products Formed
Oxidation: Deuterated acetic acid.
Reduction: Deuterated lactate.
Substitution: Various deuterated derivatives depending on the nucleophile used.
科学研究应用
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the fate of pyruvate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate involves its incorporation into metabolic pathways where it mimics the behavior of pyruvate. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include enzymes such as pyruvate dehydrogenase and lactate dehydrogenase.
相似化合物的比较
Similar Compounds
Deuterated Pyruvate: Similar in structure but with different deuterium labeling patterns.
Deuterated Lactate: The reduced form of deuterated pyruvate.
Deuterated Acetic Acid: The oxidized form of deuterated pyruvate.
Uniqueness
Deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific research.
属性
分子式 |
C3H4O3 |
|---|---|
分子量 |
93.08 g/mol |
IUPAC 名称 |
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD |
InChI 键 |
LCTONWCANYUPML-DFGYQCDMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)[13C](=O)O[2H] |
规范 SMILES |
CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
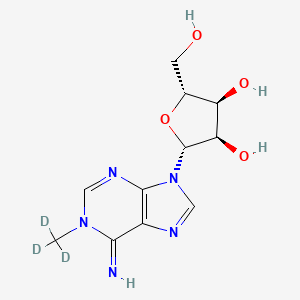

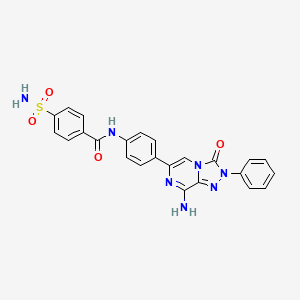


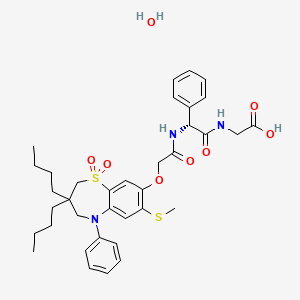
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
